Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant implications in chemical research and potential applications in pharmaceuticals. Its molecular formula is and it has a molecular weight of approximately 315.3 g/mol. This compound belongs to the class of thieno[3,4-d]pyridazine derivatives, which are known for their diverse biological activities.
The compound is primarily sourced from specialized chemical suppliers and research laboratories, where it is utilized for various scientific investigations. It is classified as a bioactive small molecule, indicating its potential utility in biological systems or as a therapeutic agent.
The synthesis of Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The general synthetic route may include the following steps:
These methods require careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
The molecular structure of Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be represented by its structural formula, which highlights its complex arrangement of atoms:
The compound's structure can be depicted using various chemical drawing software or represented by its SMILES notation: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4.
Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is expected to undergo various chemical reactions typical for compounds containing carbonyl and amide functionalities:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The physical and chemical properties of Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate include:
These properties are essential for determining the compound's suitability for various applications and formulations.
Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has potential applications in several scientific fields:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: